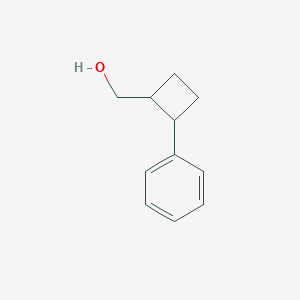
(2-Phenylcyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylcyclobutyl)methanol is an organic compound with the molecular formula C11H14O It features a cyclobutyl ring substituted with a phenyl group and a hydroxyl group attached to the methylene carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by functional group transformations
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Phenylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of phenylcyclobutyl ketone or aldehyde.
Reduction: Formation of phenylcyclobutane.
Substitution: Formation of various substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
(2-Phenylcyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclobutyl chemistry.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Phenylcyclobutyl)methanol depends on its specific application. In general, the compound may interact with molecular targets through its hydroxyl group, which can form hydrogen bonds or undergo further chemical transformations. The phenyl group may also contribute to interactions through π-π stacking or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Cyclobutanol: Similar structure but lacks the phenyl group.
Phenylcyclobutane: Similar structure but lacks the hydroxyl group.
Cyclobutylmethanol: Similar structure but lacks the phenyl group.
Uniqueness: (2-Phenylcyclobutyl)methanol is unique due to the presence of both a phenyl group and a hydroxyl group on the cyclobutyl ring
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
(2-phenylcyclobutyl)methanol |
InChI |
InChI=1S/C11H14O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
Clé InChI |
XPEWLYMCTANANV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12995553.png)

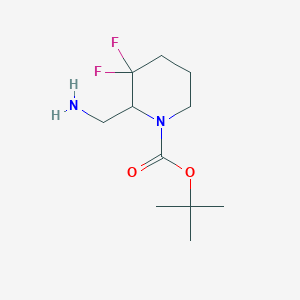

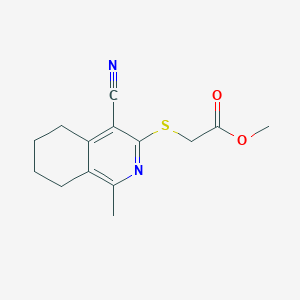
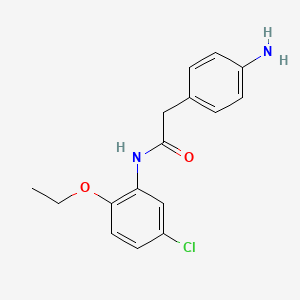
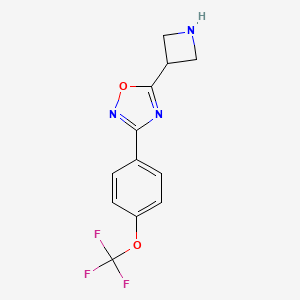
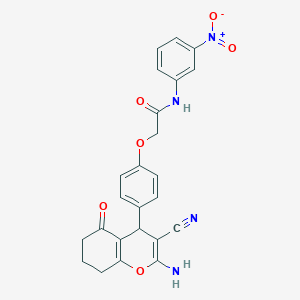
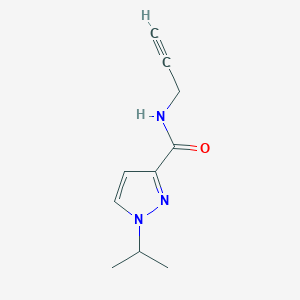
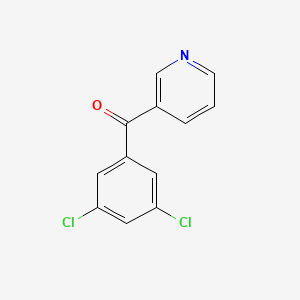

![7-Chlorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12995595.png)
![Spiro[cyclobutane-1,1'-inden]-2'(3'H)-one](/img/structure/B12995602.png)

